molecular formula C21H21FN4O2 B14976050 1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B14976050
M. Wt: 380.4 g/mol
InChI Key: BNJKETANJLKYEE-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrazole moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Coupling with piperazine: The final step involves the coupling of the pyrazole and fluorophenyl intermediates with piperazine, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is used in studies of enzyme inhibition and receptor binding due to its potential bioactivity.

    Industry: It is used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrazole moieties contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine include:

    1-(2-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Fluorophenyl)-4-[3-(3-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperazine: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H21FN4O2/c1-28-16-6-4-5-15(13-16)18-14-19(24-23-18)21(27)26-11-9-25(10-12-26)20-8-3-2-7-17(20)22/h2-8,13-14H,9-12H2,1H3,(H,23,24)

InChI Key

BNJKETANJLKYEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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